molecular formula C15H33N B14466848 1-Decanamine, N-pentyl- CAS No. 70655-48-0

1-Decanamine, N-pentyl-

Cat. No.: B14466848
CAS No.: 70655-48-0
M. Wt: 227.43 g/mol
InChI Key: LVNSSMZMGKHMPP-UHFFFAOYSA-N
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Description

1-Decanamine, N-pentyl- is an organic compound belonging to the class of amines. It is characterized by a long carbon chain with an amine group attached to the terminal carbon. The molecular formula of 1-Decanamine, N-pentyl- is C15H33N, and it has a molecular weight of 227.43 g/mol

Preparation Methods

1-Decanamine, N-pentyl- can be synthesized through several methods. One common synthetic route involves the reaction of decylamine with pentyl bromide in the presence of a base such as sodium hydroxide. The reaction proceeds via nucleophilic substitution, where the amine group of decylamine attacks the carbon atom bonded to the bromine in pentyl bromide, resulting in the formation of 1-Decanamine, N-pentyl-.

Industrial production methods may involve the catalytic hydrogenation of nitriles or the reductive amination of aldehydes or ketones. These methods are typically optimized for large-scale production and may involve the use of specific catalysts and reaction conditions to achieve high yields and purity.

Chemical Reactions Analysis

1-Decanamine, N-pentyl- undergoes various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form corresponding nitro compounds or amides.

    Reduction: Reduction reactions can convert the amine group to a primary amine or other reduced forms.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the amine group can be replaced by other functional groups.

    Acylation: The amine group can react with acyl chlorides or anhydrides to form amides.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and acylating agents like acyl chlorides. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-Decanamine, N-pentyl- has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules. It can also serve as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in drug development.

    Industry: It is used in the production of surfactants, lubricants, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1-Decanamine, N-pentyl- involves its interaction with molecular targets such as enzymes and receptors. The amine group can form hydrogen bonds and electrostatic interactions with these targets, influencing their activity and function. The specific pathways involved depend on the context in which the compound is used, such as its role in catalysis or as a therapeutic agent.

Comparison with Similar Compounds

1-Decanamine, N-pentyl- can be compared with other similar compounds, such as:

    Decylamine: A primary amine with a shorter carbon chain.

    Pentylamine: Another primary amine with a different carbon chain length.

    N,N-Dimethyldecylamine: A tertiary amine with different substituents on the nitrogen atom.

The uniqueness of 1-Decanamine, N-pentyl- lies in its specific carbon chain length and the presence of the pentyl group, which can influence its chemical reactivity and applications.

Properties

CAS No.

70655-48-0

Molecular Formula

C15H33N

Molecular Weight

227.43 g/mol

IUPAC Name

N-pentyldecan-1-amine

InChI

InChI=1S/C15H33N/c1-3-5-7-8-9-10-11-13-15-16-14-12-6-4-2/h16H,3-15H2,1-2H3

InChI Key

LVNSSMZMGKHMPP-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCNCCCCC

Origin of Product

United States

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